REACTION_CXSMILES
|
C[O:2][C:3]([CH:5](C1C=CC(Br)=CC=1)[CH:6]1[NH:11][CH2:10][CH2:9][CH2:8][CH2:7]1)=O.COC([C@@H](C1C=CC=CC=1)[C@@H]1NCCCC1)=O>>[N:11]12[C:3](=[O:2])[CH2:5][CH:6]1[CH2:7][CH2:8][CH2:9][CH2:10]2
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)Br
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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COC(=O)[C@H]([C@H]1CCCCN1)C2=CC=CC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
These impurities were removed by several recrystallizations from methanol/ether before in vitro binding experiments
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Type
|
WASH
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Details
|
eluted with hexane-isopropanol-diethylamine (98:2:0.1, v/v at 4 ml/min)
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Type
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CUSTOM
|
Details
|
at 10 and 12 minutes
|
Duration
|
12 min
|
Type
|
CUSTOM
|
Details
|
The analogous o- and m-bromo derivatives were also prepared from the corresponding o- and m-bromophenylacetonitriles
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Name
|
|
Type
|
|
Smiles
|
N12CCCCC2CC1=O
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |